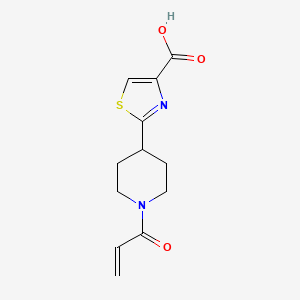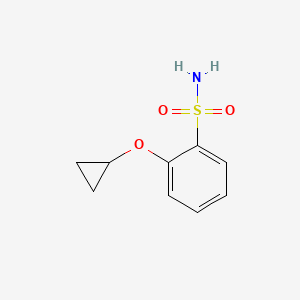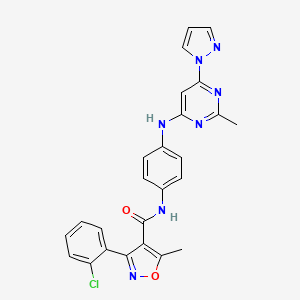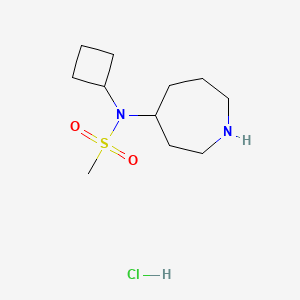
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a synthetic compound with potential biological applications. It is a member of the thiazole family of compounds, which are known for their diverse biological activities. PTCA has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further research.
Mechanism of Action
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid's mechanism of action is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation, tumor growth, and microbial infection. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to inhibit tumor growth in animal models of cancer. It has also been shown to have anti-microbial activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid is its diverse biological activities, which make it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in vivo. Additionally, further research is needed to fully understand this compound's mechanism of action and potential therapeutic applications.
Future Directions
There are numerous future directions for research on 2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as arthritis and colitis. Additionally, this compound's anti-tumor effects make it a promising candidate for further research in cancer therapy. Finally, this compound's anti-microbial activity suggests that it may have potential applications in the treatment of infectious diseases.
Synthesis Methods
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-(1-prop-2-enoylpiperidin-4-yl)thiazole-4-carboxylic acid with various reagents. One of the most common methods involves the reaction of 2-(1-prop-2-enoylpiperidin-4-yl)thiazole-4-carboxylic acid with thionyl chloride, followed by the addition of sodium azide and then hydrogenation.
Scientific Research Applications
2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been found to have anti-microbial activity against a variety of pathogens, including bacteria and fungi.
properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-8(4-6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAUPQCTJHYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2651367.png)
![6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651369.png)
![1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2651371.png)
![methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2651373.png)




![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)